molecular formula C16H23ClN2O B3113676 N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea CAS No. 197171-02-1

N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea

Cat. No. B3113676
CAS RN: 197171-02-1
M. Wt: 294.82 g/mol
InChI Key: ZPOGIWAFVKKOKT-UHFFFAOYSA-N
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Description

“N’-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea” is a complex organic compound. It contains a urea group (NH-CO-NH), which is attached to a 4-chlorophenyl group, a cyclohexyl group, and an isopropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The compound would likely exhibit intermolecular interactions such as hydrogen bonding due to the presence of the urea group .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The urea group could undergo hydrolysis to form amines and carbon dioxide . The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group could increase its solubility in polar solvents .

Scientific Research Applications

Peptide Synthesis

One closely related compound, N-cyclohexyl-N'-isopropylcarbodiimide, demonstrates utility in peptide synthesis. It has been used for peptide couplings, showing efficiency comparable or even superior to commonly used carbodiimides. This suggests that N'-(4-chlorophenyl)-N-cyclohexyl-N-isopropylurea could potentially be explored for similar applications in peptide or protein synthesis, especially where specific structural or solubility properties are advantageous (Izdebski, Pachulska, & Orłowska, 2009).

Biocatalysis

Another study explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using E. coli as a whole-cell catalyst in a green, economic, and efficient manner. This underscores the potential of related chlorophenyl compounds in biocatalytic processes, possibly including this compound, for the synthesis of complex organic molecules (Chen et al., 2021).

Environmental Remediation

Research into the enzymatic hydrolysis of phenylcarbamate herbicides by soil bacteria indicates a broader interest in the degradation and environmental processing of similar compounds. This suggests potential research applications of this compound in environmental science, particularly in studying the biodegradation of herbicides and related organic pollutants (Kearney & Kaufman, 1965).

Chemical Synthesis and Characterization

The synthesis and characterization of derivatives with similar structural components highlight the interest in understanding the chemical properties and potential applications of such compounds. Studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, for example, involve the synthesis, characterization, and X-ray diffraction analysis to explore their potential uses, suggesting a similar research path could be valuable for this compound (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalysis

Research on improving the activity of Pd/C catalysts by doping activated carbon supports with nitrogen for hydrodechlorination reactions demonstrates the ongoing interest in catalysis involving chlorophenyl compounds. This area of research could be relevant for exploring the catalytic applications of this compound in similar reactions (Ruiz-Garcia et al., 2020).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, if it contains a reactive isocyanate group, it could be a skin and respiratory irritant .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclohexyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-12(2)19(15-6-4-3-5-7-15)16(20)18-14-10-8-13(17)9-11-14/h8-12,15H,3-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOGIWAFVKKOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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